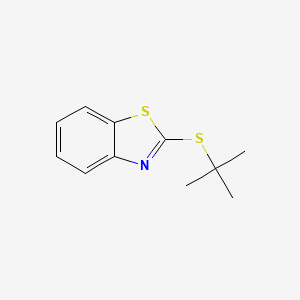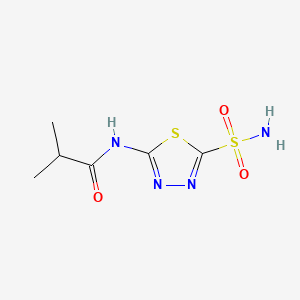
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable subject of study and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester typically involves the reaction of bis(2-chloroethyl)amine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:
[ \text{Bis(2-chloroethyl)amine} + \text{Methyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification, distillation, and crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the formation of the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and corresponding by-products.
Hydrolysis: Products include carbamic acid and methanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
類似化合物との比較
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, β-chloroethyl ester
- N-[Bis(2-chloroethyl)aminomethyl]carbamic acid ethyl ester
Uniqueness
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester is unique due to its specific structure, which includes both chloroethyl and carbamate functional groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
58050-42-3 |
|---|---|
分子式 |
C7H14Cl2N2O2 |
分子量 |
229.10 g/mol |
IUPAC名 |
methyl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C7H14Cl2N2O2/c1-13-7(12)10-6-11(4-2-8)5-3-9/h2-6H2,1H3,(H,10,12) |
InChIキー |
RTEPJFCSTHDLPA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


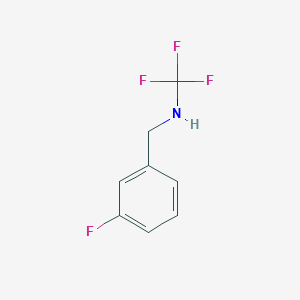
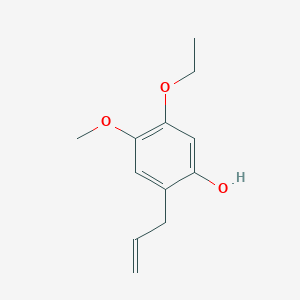
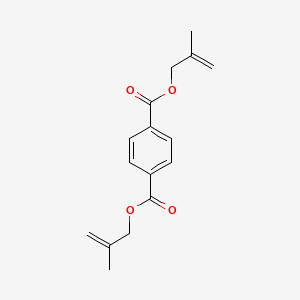
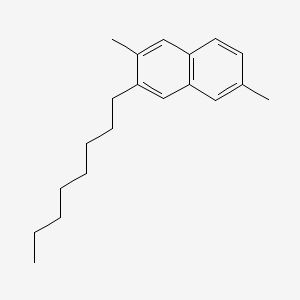


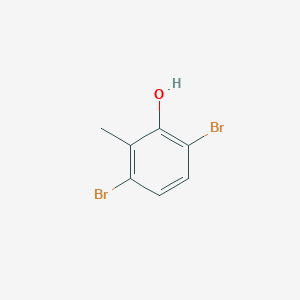
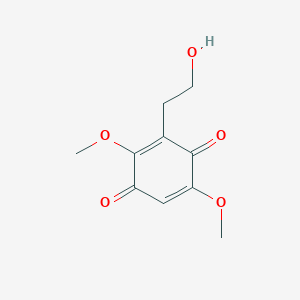
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
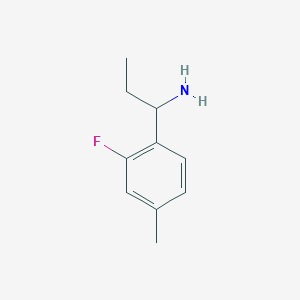

![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
